
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2
Overview
Description
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is a fluorogenic peptide substrate designed for the detection of Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM-17). This enzyme plays a critical role in the proteolytic release of TNF-α, a cytokine central to inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis requires rigorous quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the peptide for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Substrate for Matrix Metalloproteinases (MMPs)
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is primarily utilized as a fluorogenic substrate for matrix metalloproteinases, particularly MMP-2 and MMP-7. These enzymes play critical roles in the degradation of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including:
- Cancer Metastasis : MMPs facilitate tumor invasion by breaking down ECM components, allowing cancer cells to migrate. The use of this peptide as a substrate enables researchers to quantify MMP activity in cancer cell lines and tissue samples, providing insights into tumor progression and metastasis mechanisms .
- Wound Healing : MMPs are also involved in tissue remodeling during wound healing. The ability to measure MMP activity using this substrate can help in understanding the dynamics of wound healing processes .
Table 1: Summary of MMP Activity Measurement Using this compound
Enzyme | Role | Application | Measurement Method |
---|---|---|---|
MMP-2 | ECM degradation | Cancer research | Fluorescence intensity change |
MMP-7 | Tissue remodeling | Wound healing studies | Fluorescence intensity change |
Fluorescence-Based Assays
The incorporation of the MCA fluorophore allows for real-time monitoring of enzymatic reactions. Upon cleavage by MMPs, the MCA group is released from the DNP quencher, resulting in an increase in fluorescence. This property is exploited in high-throughput screening assays for drug discovery targeting MMP inhibition .
Biochemical Studies on Proteolytic Activity
This peptide serves as a model substrate for studying the specificity and kinetics of proteolytic enzymes. Researchers can utilize it to investigate:
- Enzyme Kinetics : By analyzing the rate of fluorescence increase, researchers can determine kinetic parameters such as and for various metalloproteinases.
- Inhibitor Screening : The substrate's sensitivity to inhibitors provides a platform for evaluating potential therapeutic agents that target MMP activity.
Case Study 1: Cancer Cell Invasion Studies
In a study examining the role of MMPs in breast cancer metastasis, researchers used this compound to quantify MMP activity in cell culture models. Results indicated that elevated MMP activity correlated with increased invasive potential of cancer cells, highlighting the peptide's utility in understanding metastatic mechanisms .
Case Study 2: Wound Healing Mechanisms
Another investigation focused on the role of MMPs in diabetic wound healing utilized this fluorogenic substrate to measure enzyme activity in diabetic mouse models. The findings revealed impaired MMP activity associated with delayed wound closure, suggesting potential therapeutic targets for enhancing healing processes .
Mechanism of Action
The mechanism of action of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The DNP group can act as a chromophore, allowing researchers to monitor the binding and activity of the peptide in real-time. The peptide sequence itself can mimic natural substrates or inhibitors, providing insights into the function and regulation of the target proteins.
Comparison with Similar Compounds
Key Features:
- Structure: The peptide incorporates a Förster Resonance Energy Transfer (FRET) pair: 7-Methoxycoumarin-4-acetyl (MCA) as the fluorophore. 2,4-Dinitrophenyl (Dnp) as the quencher, attached to diaminopropionic acid (Dap).
- Mechanism : Upon cleavage by TACE between Val and Dap(Dnp), fluorescence is restored (Ex: 325 nm, Em: 393 nm) .
- Applications : Used in enzymatic assays to study TACE activity, particularly in inflammation and cancer research .
Structural and Functional Comparisons
Table 1: Key Properties of MCA-Based Fluorogenic Substrates
*Estimated based on sequence; exact mass may vary.
Target Specificity
- TACE Substrate : The Gln-Ala-Val sequence in the query compound is critical for ADAM-17 recognition, which processes TNF-α and other transmembrane proteins .
- MMP Substrates :
Fluorescence Properties
All compounds utilize the MCA/Dnp FRET pair, ensuring consistent Ex/Em wavelengths (~325/393 nm). However, sensitivity varies due to peptide length and quenching efficiency .
Biological Activity
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is a synthetic peptide that has garnered attention in biochemical research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C69H103N23O24
- Molecular Weight : 1638.7 g/mol
- CAS Number : 192723-42-5
The peptide includes a dinitrophenyl (DNP) group, enhancing its utility in various biochemical assays by serving as a chromophore, which allows for the monitoring of interactions and enzymatic activities in real time .
This compound interacts with specific molecular targets, including enzymes and receptors. The DNP moiety facilitates the detection of binding events through fluorescence, while the peptide sequence can mimic natural substrates or inhibitors, providing insights into protein function and regulation .
Biological Activities
- Enzyme Inhibition : The peptide is often used as a substrate or inhibitor in studies involving matrix metalloproteinases (MMPs), particularly MMP-2. It has been shown to influence the activity of these enzymes, which play crucial roles in extracellular matrix remodeling and are implicated in cancer metastasis and tissue repair .
- Protein Interactions : this compound is utilized to study protein-protein interactions, contributing to the understanding of signal transduction pathways and cellular communication mechanisms .
- Therapeutic Potential : Research indicates that this peptide may have applications in developing therapeutic agents targeting diseases such as cancer and inflammatory conditions due to its ability to modulate enzyme activity .
Case Studies
- MMP Inhibition Study : A study demonstrated that this compound serves as a fluorogenic substrate for MMP-2. The activity was quantified using fluorescence measurements, indicating significant enzyme inhibition at certain concentrations, which highlights its potential as a therapeutic target for cancer treatment .
- Signal Transduction Analysis : In another investigation, the peptide was used to elucidate the signaling pathways activated by specific growth factors in fibroblasts. The results indicated that the peptide could modulate cellular responses by influencing receptor interactions, thereby affecting cell proliferation and migration .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar peptides is presented below:
Peptide Name | Sequence | Molecular Weight | Function |
---|---|---|---|
MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 | MCA-PGLDA-R-NH2 | 1092.5 g/mol | MMP substrate |
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-SR | MCA-PAGVDA-RSSSR-NH2 | 1638.7 g/mol | Enzyme inhibitor |
This comparison illustrates how variations in amino acid composition can affect biological activity and specificity towards different enzymes or receptors.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H103N23O24/c1-32(2)23-44(84-66(109)49-13-10-22-90(49)53(97)24-36-25-54(98)116-51-27-38(115-7)15-16-39(36)51)61(104)80-34(5)57(100)82-43(18-19-52(70)96)59(102)79-35(6)58(101)89-55(33(3)4)67(110)85-45(28-78-40-17-14-37(91(111)112)26-50(40)92(113)114)62(105)83-42(12-9-21-77-69(74)75)60(103)86-47(30-94)64(107)88-48(31-95)65(108)87-46(29-93)63(106)81-41(56(71)99)11-8-20-76-68(72)73/h14-17,25-27,32-35,41-49,55,78,93-95H,8-13,18-24,28-31H2,1-7H3,(H2,70,96)(H2,71,99)(H,79,102)(H,80,104)(H,81,106)(H,82,100)(H,83,105)(H,84,109)(H,85,110)(H,86,103)(H,87,108)(H,88,107)(H,89,101)(H4,72,73,76)(H4,74,75,77)/t34-,35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFCDHLHMOCKZ-ZZLDSPSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H103N23O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1638.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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